molecular formula C8H6Cl2N2 B13547230 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

Cat. No.: B13547230
M. Wt: 201.05 g/mol
InChI Key: BZFBMRJXGAQGDO-UHFFFAOYSA-N
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Description

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is widely used in scientific research due to its unique properties. It is utilized in drug discovery for developing new therapeutic agents, in organic synthesis for creating complex molecules, and in material science for designing advanced materials. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various research domains.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be compared with other similar compounds, such as 2,6-dichloro-1-methyl-1h-1,3-benzodiazole and 5,6-dichloro-1-methyl-1h-1,3-benzodiazole . These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for diverse applications.

Properties

IUPAC Name

2,7-dichloro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBMRJXGAQGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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